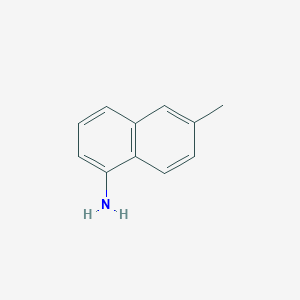

6-Methylnaphthalen-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQJTDIFWIZURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612497 | |

| Record name | 6-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-22-4 | |

| Record name | 6-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 6 Methylnaphthalen 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes 6-methylnaphthalen-1-amine a competent nucleophile. chemsec.org This nucleophilicity is central to its reactivity, enabling it to attack electron-deficient centers to form new covalent bonds. The reactivity of amines as nucleophiles is influenced by factors such as steric hindrance and basicity. masterorganicchemistry.com

Primary amines like this compound readily react with acylating agents such as acid chlorides and acid anhydrides. libretexts.org This nucleophilic acyl substitution reaction results in the formation of stable N-substituted amides. The reaction is typically rapid at room temperature and is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org

The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This deactivation prevents further acylation of the nitrogen atom. libretexts.org

Table 1: Representative Acylation Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl Chloride | N-(6-methylnaphthalen-1-yl)acetamide | Acylation (Amide Formation) |

| This compound | Acetic Anhydride | N-(6-methylnaphthalen-1-yl)acetamide | Acylation (Amide Formation) |

The amine group of this compound can be alkylated by reaction with alkyl halides through a nucleophilic substitution mechanism, typically an S_N2 reaction. libretexts.org This process introduces an alkyl group onto the nitrogen atom, yielding a secondary amine.

A common challenge in the direct alkylation of primary amines is the potential for over-alkylation. The secondary amine product is also a nucleophile and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To favor the formation of the mono-alkylated product, reaction conditions can be controlled, for instance, by using a large excess of the initial amine. chemrevise.org An example of a derivative formed through N-alkylation is 6-butyl-N-methylnaphthalen-1-amine. nih.gov

Table 2: Representative Alkylation Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methyl Iodide | N,6-dimethylnaphthalen-1-amine | N-Alkylation |

| This compound | Butyl Bromide | N-butyl-6-methylnaphthalen-1-amine | N-Alkylation |

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, a class of compounds containing a carbon-nitrogen double bond (C=N). These imines are also commonly referred to as Schiff bases. libretexts.orgyoutube.com The reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org

The formation of imines is a reversible process. libretexts.orgyoutube.com The stability of the resulting imine can be influenced by the structure of the reactants. In the case of this compound reacting with an aromatic aldehyde, the resulting Schiff base benefits from extended conjugation across the two aromatic rings and the C=N double bond, which stabilizes the product and can drive the equilibrium toward its formation. youtube.com These Schiff base derivatives are important intermediates in the synthesis of various organic compounds and ligands for metal complexes. nih.govsigmaaldrich.comrsc.org

Table 3: Representative Condensation Reaction of this compound

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| This compound | Benzaldehyde | Imine (Schiff Base) | Condensation |

| This compound | Acetone | Imine (Schiff Base) | Condensation |

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the amino group (-NH₂) and the methyl group (-CH₃).

The amino group is a powerful activating group and an ortho, para-director. The methyl group is a weakly activating group and also an ortho, para-director. youtube.com In this compound, the -NH₂ group at the C1 position strongly activates the ring towards electrophilic attack, primarily at the C2 and C4 positions. The methyl group at the C6 position likewise directs incoming electrophiles. The interplay of these directing effects determines the regioselectivity of substitution reactions like nitration, halogenation, and sulfonation. For instance, copper-catalyzed regioselective phosphorylation has been reported at the C4-position of free 1-naphthylamines. sigmaaldrich.com

Mechanisms of Amine Reactions

The transformations of this compound are underpinned by well-understood reaction mechanisms.

Acylation and Alkylation: The reactions of the amine functionality are classic examples of nucleophilic attacks. In alkylation with alkyl halides, the mechanism is a bimolecular nucleophilic substitution (S_N2), where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org Acylation with acid chlorides or anhydrides proceeds via a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (chloride or carboxylate) to form the amide.

Imine Formation: The mechanism for Schiff base formation is a multi-step, acid-catalyzed process. unizin.org

Nucleophilic Addition: The primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgnih.gov

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Protonation: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). unizin.org

Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized cation called an iminium ion. libretexts.orgunizin.org

Deprotonation: A base (such as a water molecule or another amine molecule) removes the proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. libretexts.org

Kinetic Studies and Rate Constant Determination

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering a deeper understanding of reaction mechanisms. For naphthylamines and related aromatic amines, kinetic data is crucial for predicting their behavior in various chemical environments.

While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous compounds offer valuable information. For instance, the rate constant for the vapor-phase reaction of the parent compound, 1-naphthylamine (B1663977), with photochemically-produced hydroxyl radicals has been estimated to be 2.00 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This reaction is significant for understanding the atmospheric lifetime of such compounds, which for 1-naphthylamine is estimated to be about 2 hours under typical atmospheric conditions. nih.gov

Furthermore, kinetic studies on the hydrogen abstraction from substituted diarylamines by alkyl radicals provide a framework for understanding the reactivity of the N-H bond in aromatic amines. The rate constants for these reactions are influenced by the nature of the substituents on the aromatic rings. A study on the reaction of the 2-methyl-2-phenylpropyl radical with various diarylamines demonstrated that electron-donating groups on the aromatic ring can influence the rate of hydrogen abstraction. nih.gov

Below is a table of absolute rate constants for the reaction of a primary alkyl radical with substituted diarylamines at 373 K, which can serve as a model for the reactivity of the amino group in compounds like this compound.

| Substituted Diarylamine (4-X-C₆H₄)₂NH | Rate Constant (k) at 373 K (M⁻¹ s⁻¹) |

| X = H (Diphenylamine) | 1.3 x 10⁶ |

| X = CH₃ | 1.8 x 10⁶ |

| X = C₈H₁₇ | 1.7 x 10⁶ |

| X = CH₃O | 2.5 x 10⁶ |

| X = Br | 1.0 x 10⁶ |

| Data sourced from a study on hydrogen abstraction from diarylamines. nih.gov |

In the context of metabolic transformations, the kinetics of enzymatic reactions are of prime importance. For example, the metabolism of 2-methylnaphthalene (B46627), a structurally related compound, by cytochrome P450 2F2 has been studied, revealing a Kcat of 67.6 min⁻¹ and a Km of 3.7 µM. nih.gov This data is crucial for understanding the rate at which such compounds are metabolized in biological systems.

Isotopic Labeling Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions and to elucidate reaction mechanisms. researchgate.netchem-station.com By replacing an atom with its heavier isotope, such as hydrogen (¹H) with deuterium (B1214612) (²H or D), chemists can gain insights into bond-breaking and bond-forming steps. This is due to the kinetic isotope effect (KIE), where the reaction rate is often slower for the heavier isotope. chem-station.comprinceton.edu

A practical application of this technique in studying the reactivity of the amino group is the determination of the deuterium kinetic isotope effect (kH/kD). In a study of hydrogen abstraction from diphenylamine, the kH/kD was found to be 2.3 at 373 K when N-deuteriodiphenylamine was used. nih.gov This value indicates that the N-H bond is broken in the rate-determining step of the reaction. Such an approach could be applied to this compound to study the mechanism of its reactions involving the amino group.

Oxidation and Reduction Chemistry of Naphthylamines

The oxidation and reduction of naphthylamines are fundamental transformations that can lead to a variety of products. The electron-rich naphthalene ring and the amino group make these molecules susceptible to oxidative processes.

The metabolism of methylnaphthalenes, which can be considered analogues of this compound, provides insight into potential oxidation pathways. The in-vitro metabolism of 2-methylnaphthalene by liver microsomes predominantly yields diol metabolites, with the 7,8-diol being the major product, followed by the 5,6-diol. nih.gov The formation of these diols proceeds through epoxide intermediates. It is plausible that this compound undergoes similar oxidative metabolism on the naphthalene ring.

The amino group itself is also a site for oxidation. The N-oxidation of 2-naphthylamine (B18577) has been investigated, and it is believed to be a key step in its metabolic activation. nih.gov This suggests that this compound could also undergo N-oxidation to form the corresponding hydroxylamine (B1172632) and nitroso derivatives.

Reduction reactions are important for the synthesis of naphthylamines. A common synthetic route involves the reduction of the corresponding nitro-naphthalene. For example, 6-methyl-1-nitronaphthalene (B11909173) could be reduced to this compound using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Functional Group Interconversions Involving Naphthylamine Moieties

The amino group of this compound is a versatile functional handle that can be converted into a wide array of other functional groups. These interconversions are essential for the synthesis of more complex molecules.

One important reaction is the Bucherer reaction, which allows for the interconversion of hydroxynaphthalenes and naphthylamines. For instance, 6-bromo-2-naphthol (B32079) can be converted to 6-bromo-2-naphthylamine in high yield using this reaction, which is typically carried out in the presence of an aqueous sulfite (B76179) or bisulfite solution. researchgate.net This reaction is reversible and can be used to synthesize this compound from the corresponding 6-methyl-1-naphthol.

The amino group can also participate in multicomponent reactions, such as the Betti reaction. In this reaction, a naphthol, an aldehyde, and an amine react to form an aminobenzylnaphthol. A study on the synthesis of novel β-naphthol derivatives utilized a substituted benzothiazolyl-amine, demonstrating the utility of amino-naphthalene structures in constructing complex molecules. nih.govtandfonline.com

Furthermore, the amino group of a naphthylamine can be transformed into other nitrogen-containing functional groups. For example, it can be diazotized with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be converted to a variety of substituents, including -OH, -CN, -X (halogens), and -H, through Sandmeyer and related reactions.

Advanced Spectroscopic Characterization of 6 Methylnaphthalen 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Methylnaphthalen-1-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1H NMR and 13C NMR Chemical Shift Assignments

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental techniques for assigning the structure of organic molecules. The chemical shift (δ), measured in parts per million (ppm), for each nucleus in this compound is indicative of its electronic environment. The naphthalene (B1677914) ring system, the amine group, and the methyl group each give rise to characteristic signals.

In 1H NMR, the aromatic protons of the naphthalene core typically appear in the downfield region (δ 7.0-8.0 ppm). The exact position of these signals is influenced by the electronic effects of the amine (-NH2) and methyl (-CH3) substituents. The protons of the methyl group will appear as a singlet in the upfield region, typically around δ 2.5 ppm. rsc.org The amine protons exhibit a broad signal whose chemical shift can vary depending on the solvent and concentration.

In 13C NMR, the ten carbon atoms of the naphthalene ring will produce distinct signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amine group (C1) and the carbon with the methyl group (C6) will have their chemical shifts significantly influenced by these substituents. The methyl carbon itself will have a characteristic signal in the upfield region, typically around δ 20-25 ppm. rsc.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar naphthalene derivatives.

| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| H2 / H3 / H4 | 7.0 - 7.8 | 115 - 130 |

| H5 / H7 / H8 | 7.2 - 8.0 | 120 - 135 |

| NH2 | Variable (broad) | - |

| CH3 | ~2.5 | ~21 |

| C1 | - | ~142 |

| C2 | - | ~118 |

| C3 | - | ~125 |

| C4 | - | ~124 |

| C4a | - | ~126 |

| C5 | - | ~128 |

| C6 | - | ~135 |

| C7 | - | ~127 |

| C8 | - | ~122 |

| C8a | - | ~132 |

2D NMR Techniques for Connectivity and Proximity Analysis (e.g., COSY, HSQC, HMBC)

While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments are crucial for assembling the molecular puzzle. These techniques reveal correlations between different nuclei, confirming the connectivity and spatial relationships within the molecule. The structural elucidation of complex naphthalene derivatives frequently relies on these extensive 2D NMR techniques. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on the naphthalene rings, helping to trace the proton connectivity around the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the naphthalene skeleton and the methyl group.

Variable-Temperature NMR for Stereodynamic Analysis

Certain derivatives of this compound, particularly those with bulky substituents, can exhibit restricted rotation around single bonds, a phenomenon known as atropisomerism. This creates stereoisomers that can interconvert. Variable-Temperature (VT) NMR is a powerful technique for studying these dynamic processes. researchgate.netacs.org

By recording NMR spectra at different temperatures, one can observe changes in the signals. At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for each individual isomer. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

Line-shape analysis of these temperature-dependent spectra allows for the calculation of the rate constants for the interconversion and the determination of the activation energy barrier (ΔG‡) for the rotation. researchgate.netacs.org This type of stereodynamic analysis has been successfully applied to hindered diarylamines and other naphthalene derivatives to understand conformational rigidity and rotational barriers. bris.ac.ukresearchgate.netacs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). The resulting spectrum is a plot of absorbance versus wavenumber (cm-1), where each peak corresponds to a specific vibration. For this compound, FT-IR is excellent for identifying the key functional groups. The structures of novel β-naphthol derivatives have been identified and characterized by methods including FT-IR. nih.gov

N-H Vibrations: As a primary amine, this compound will show two distinct N-H stretching bands in the region of 3300-3500 cm-1. spectroscopyonline.com A broad N-H bending vibration is also expected around 1600 cm-1.

C-H Vibrations: Aromatic C-H stretching vibrations appear just above 3000 cm-1. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm-1.

C=C Vibrations: The stretching of the carbon-carbon double bonds within the naphthalene ring gives rise to a series of sharp absorptions in the 1450-1600 cm-1 region.

C-N Vibration: The C-N stretching vibration typically appears in the 1250-1350 cm-1 range.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Amine (-NH2) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 |

| Amine (-NH2) | N-H Bend (scissoring) | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl (-CH3) | C-H Stretch (symmetric & asymmetric) | 2850 - 2980 |

| Amine (-NH2) | C-N Stretch | 1250 - 1350 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the small shifts in the energy of the scattered photons, which correspond to the molecule's vibrational modes. While FT-IR is more sensitive to polar bonds, Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy is highly effective for characterizing the carbon skeleton. The symmetric "breathing" modes of the naphthalene rings, which involve the entire ring system expanding and contracting, give rise to very strong and sharp Raman signals. ifremer.fr The C=C stretching vibrations of the aromatic ring are also prominent. researchgate.net Analysis of related phenyl-derivatives shows that the ring-N stretching mode is also observable in Raman spectra. ifremer.fr An experimental FT-Raman spectrum of the closely related 1-methylnaphthalene (B46632) provides a strong comparative basis for assignments. researchgate.net

Table 3: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm-1) |

| Aromatic Ring | C=C Stretch | 1580 - 1620 |

| Aromatic Ring | Ring Breathing | 1380 - 1470 |

| Aromatic Ring | C-H In-plane Bend | 1000 - 1300 |

| Aromatic Ring | C-N Stretch | 1265 - 1280 |

| Aromatic Ring | C-H Stretch | 3050 - 3070 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of aromatic compounds like this compound. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital), providing insights into their electronic transitions.

The electronic spectra of naphthalene derivatives are characterized by distinct absorption bands, the positions (λmax) and intensities (molar extinction coefficient, ε) of which are sensitive to the nature and position of substituents on the naphthalene ring. For instance, the introduction of an amino group (-NH2) and a methyl group (-CH3) as in this compound, influences the electronic distribution within the aromatic system, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. This is due to the electron-donating nature of the amino group, which extends the conjugation and reduces the HOMO-LUMO energy gap. samipubco.com

Detailed research on related naphthalene derivatives provides a framework for understanding the spectral properties of this compound. Studies on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives, for example, show strong absorption in the visible region, with absorption maxima (λmax) around 450 nm. rsc.org The molar extinction coefficients for these compounds are significant, indicating strong electronic transitions. rsc.org Similarly, studies on other substituted naphthalenes, such as silyl-substituted derivatives, demonstrate shifts in absorption maxima by 8–9 nm to longer wavelengths compared to naphthalene itself. mdpi.com

In a study of a Schiff base derived from 2-hydroxy-1-naphthaldehyde, UV-Vis absorption was measured in various solvents, highlighting the influence of the environment on the electronic transitions. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting electronic absorption spectra and helping to assign the observed transitions. nih.govacs.org

Table 1: Representative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, dm³ mol⁻¹ cm⁻¹) |

|---|---|---|---|

| 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives | Acetonitrile (B52724) | ~450 | 1177–4234 at 405-415 nm rsc.org |

| Silyl-substituted naphthalenes | Cyclohexane | Shifted 8-9 nm vs. naphthalene mdpi.com | Not specified |

This table is generated based on data from related naphthalene derivatives to illustrate typical spectral characteristics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C11H11N), the molecular weight is 157.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) of 157.

The fragmentation of aromatic amines is influenced by the stability of the naphthalene ring system and the functional groups attached. A key fragmentation pathway for primary aromatic amines like this compound involves the loss of a hydrogen atom to form a stable [M-1]+ ion. Another common fragmentation is the loss of HCN (m/z 27) from the molecular ion.

The presence of the methyl group offers additional fragmentation possibilities. A characteristic fragmentation for alkyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a hydrogen radical to form a stable tropylium-like cation or the loss of the methyl radical (CH3•, m/z 15) to yield an ion at m/z 142.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. nih.gov The fragmentation patterns are often complex but provide a unique fingerprint for the molecule. nih.gov For instance, in aliphatic amines, α-cleavage is a predominant fragmentation mode, which helps in distinguishing between isomers. libretexts.org While this is less dominant in aromatic amines, the principles of forming stable ions govern the fragmentation pathways.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

|---|---|---|

| [C11H11N]+• | 157 | Molecular Ion (M+) |

| [C11H10N]+ | 156 | [M-H]+ |

| [C10H8N]+ | 142 | [M-CH3]+ |

| [C10H8]+• | 128 | Loss of CH3N |

This table is predictive, based on common fragmentation patterns of aromatic amines and methylated aromatic compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of this compound and its derivatives.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related naphthalene derivatives offers significant insights into the expected structural features. For example, the crystal structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, a derivative of naphthalen-2-ol, was determined to be in the monoclinic system with the space group P21/c. mdpi.com This study highlighted the importance of intermolecular hydrogen bonding in the crystal packing. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data for Naphthalene Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Monoclinic | P21/c | a = 11.7934(9) Å, b = 14.3002(14) Å, c = 8.4444 Å, β = 105.817(7)° | mdpi.com |

| 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene | Orthorhombic | Pbca | a = 14.639(7) Å, b = 24.378(3) Å, c = 8.918(1) Å | researchgate.net |

This table presents data from related structures to exemplify the type of information obtained from X-ray crystallography.

Theoretical and Computational Chemistry Studies on 6 Methylnaphthalen 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for optimizing molecular geometries and calculating various electronic properties.

Basis Set Selection and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like 6-Methylnaphthalen-1-amine, a common choice would be a Pople-style basis set, such as 6-31G*, which provides a good balance between computational cost and accuracy. For more precise calculations, larger basis sets like 6-311++G(d,p) might be employed.

The selection of the functional is also critical. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules and has been shown to provide reliable results for a variety of properties.

Optimization of Molecular Structures

Once a basis set and functional are chosen, the molecular geometry of this compound would be optimized. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The result of this optimization would be a set of geometric parameters, including bond lengths, bond angles, and dihedral angles, that describe the most stable conformation of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Example Data)

| Parameter | Bond/Atoms | Value (Å/°) |

|---|---|---|

| Bond Length | C1-N12 | Data not available |

| Bond Length | C6-C11 | Data not available |

| Bond Angle | C2-C1-N12 | Data not available |

| Dihedral Angle | C2-C1-C9-C8 | Data not available |

This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound could be located.

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A DFT calculation would provide the energies of the HOMO and LUMO for this compound, as well as visualizations of these orbitals, showing their distribution over the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Example Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amine group.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a method for studying charge delocalization and intramolecular interactions. It provides a description of the molecule in terms of localized bonds and lone pairs, which corresponds closely to the Lewis structure concept. NBO analysis can be used to quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which is a measure of hyperconjugative and resonance interactions that contribute to the stability of the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can also be used to predict various spectroscopic parameters.

NMR: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. These calculated shifts can be compared with experimental data to confirm the structure of the molecule.

IR: The vibrational frequencies and intensities of the infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.

UV-Vis: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Example Data)

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C1 Chemical Shift (ppm) | Data not available |

| ¹H NMR | H (N12) Chemical Shift (ppm) | Data not available |

| IR | N-H Stretch (cm⁻¹) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound could be located.

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. For a molecule like this compound, these methods can map out the potential energy surface for various reactions, such as electrophilic aromatic substitution, which is a characteristic reaction for this class of compounds.

The investigation of a reaction pathway involves identifying the most energetically favorable route from reactants to products. This process includes the characterization of stationary points on the potential energy surface, namely local minima corresponding to reactants, products, and intermediates, and first-order saddle points, which represent the transition states.

For this compound, a key area of investigation would be the influence of the methyl (-CH₃) and amino (-NH₂) groups on the regioselectivity of electrophilic attack. The amino group is a strong activating group and is ortho-, para-directing, while the methyl group is a weaker activating group, also ortho-, para-directing. Computational studies would aim to determine the transition state energies for electrophilic attack at the various positions on the naphthalene (B1677914) ring system. The position with the lowest activation barrier would correspond to the major product.

A hypothetical reaction pathway for the nitration of this compound is depicted below. Computational modeling would be essential to calculate the energies of the intermediates and transition states for attack at each possible position.

Table 1: Hypothetical Stationary Points in the Nitration of this compound

| Stationary Point | Description |

| Reactants | This compound + NO₂⁺ |

| Transition State 1 | Transition state for attack at C2 |

| Intermediate 1 | Sigma complex (arenium ion) from attack at C2 |

| Transition State 2 | Transition state for attack at C4 |

| Intermediate 2 | Sigma complex (arenium ion) from attack at C4 |

| Transition State 3 | Transition state for attack at C5 |

| Intermediate 3 | Sigma complex (arenium ion) from attack at C5 |

| Transition State 4 | Transition state for attack at C8 |

| Intermediate 4 | Sigma complex (arenium ion) from attack at C8 |

| Product | Nitrated this compound + H⁺ |

This table is illustrative and based on general principles of electrophilic aromatic substitution. The actual preferred pathway would be determined by the calculated transition state energies.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using a set of descriptors. These descriptors are derived from the variation of the electronic energy with respect to the number of electrons and the external potential.

Global Reactivity Descriptors

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

These descriptors can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following approximations:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO)

S = 1 / η

ω = μ² / (2η)

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value |

| HOMO Energy | EHOMO | -5.2 eV |

| LUMO Energy | ELUMO | -0.8 eV |

| Chemical Potential | μ | -3.0 eV |

| Chemical Hardness | η | 4.4 eV |

| Global Softness | S | 0.227 eV⁻¹ |

| Electrophilicity Index | ω | 1.02 eV |

These values are hypothetical and would need to be calculated using quantum chemical software.

The presence of both an electron-donating amino group and a methyl group would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack compared to unsubstituted naphthalene.

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local descriptors are used to predict the most reactive sites within a molecule.

Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For electrophilic attack, the Fukui function f⁻(r) is relevant, and the site with the highest value is predicted to be the most reactive.

Local Softness (s(r)): Related to the Fukui function and the global softness, it also helps in identifying the most reactive sites.

Dual Descriptor (Δf(r)): This descriptor can distinguish between nucleophilic and electrophilic sites in a single picture.

For this compound, the calculation of these local descriptors would pinpoint which of the available carbon atoms on the naphthalene rings are most susceptible to electrophilic attack, thus providing a theoretical basis for the regioselectivity of its reactions. The positions ortho and para to the strongly activating amino group (C2 and C4) and to a lesser extent, positions ortho to the methyl group would be expected to show higher values for descriptors related to electrophilic attack.

Derivatization Strategies and Molecular Scaffold Design Incorporating 6 Methylnaphthalen 1 Amine

Synthesis of Schiff Bases from Naphthylamine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. scispace.com This reaction is a cornerstone in the derivatization of naphthylamine and its analogues, such as 6-methylnaphthalen-1-amine. The synthesis is generally achieved by refluxing equimolar amounts of the naphthylamine derivative and a suitable aldehyde or ketone in an alcoholic solvent, often with an acid catalyst. iiste.orgdergipark.org.tr

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. scispace.com Subsequent dehydration, which can be catalyzed by either acid or base, yields the stable imine product. scispace.com The stability of Schiff bases derived from aromatic amines and aldehydes is enhanced by the effective conjugation of the resulting molecule. iiste.org

A variety of aldehydes can be reacted with naphthylamine derivatives to produce a diverse range of Schiff bases. For instance, 1-naphthylamine (B1663977) has been condensed with benzaldehyde, naphthalene-1-carbaldehyde, and 2-furfuraldehyde to synthesize the corresponding Schiff bases N-[(E)-Phenylmethylene]Naphthalene-1-Amine (NPNA), N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine (NNNA), and N-[(E)-2-Furylmethylene] Naphthalene-1-Amine (NFNA) respectively. iiste.org These reactions are typically carried out in absolute ethanol (B145695) with glacial acetic acid as a catalyst, requiring reflux for 21-23 hours. iiste.org

Table 1: Synthesis of Schiff Bases from 1-Naphthylamine Derivatives

| Naphthylamine Derivative | Aldehyde/Ketone | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 1-Naphthylamine HCl | Benzaldehyde | N-[(E)-Phenylmethylene]Naphthalene-1-Amine | Absolute ethanol, glacial acetic acid, reflux (23h) | iiste.org |

| 1-Naphthylamine HCl | Naphthalene-1-carbaldehyde | N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine | Absolute ethanol, glacial acetic acid, reflux (21h) | iiste.org |

| 1-Naphthylamine HCl | 2-Furfuraldehyde | N-[(E)-2-Furylmethylene] Naphthalene-1-Amine | Absolute ethanol, glacial acetic acid | iiste.org |

| 1-Naphthylamine | Various aromatic aldehydes | N-(benzylidene)napthy-amine derivatives | Methanol (B129727), reflux (3h) | dergipark.org.tr |

| Naphtha[1,2-d]thiazol-2-amine | Various substituted aromatic aldehydes | 2-benzylideneaminonaphthothiazoles | Glacial acetic acid, reflux (>8h) | nih.gov |

Formation of Heterocyclic Scaffolds and Ring Systems

The naphthylamine core is a valuable building block for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are ring structures containing at least one nitrogen atom. uomus.edu.iqwikipedia.org These structures are prevalent in many biologically active compounds.

One common strategy involves the cyclization of functionalized naphthylamine derivatives. For example, ortho-amino(alkynyl)naphthalenes, which can be synthesized from 1-aminonaphthalene, undergo copper-catalyzed cyclization to form benzo[g]indoles. chim.it Another approach involves Rh(III)-catalyzed coupling of 1-naphthylamine N-oxides with α-diazomalonates to afford 1H-benzo[g]indolines. rsc.org

Multicomponent reactions also provide an efficient route to complex heterocycles. The Combes synthesis, for instance, can produce benzo[g]quinoline derivatives from β-naphthylamine. iipseries.org Similarly, novel tridentate Schiff base ligands can be synthesized from hydroxynaphthyl pyrimidinyl amines, which can then react further to form C2-naphthylated imidazopyridines and dihydropyrimidines. shd-pub.org.rs Formaldehyde-mediated reactions of N-monoalkyl-1-naphthylamines can be used to create macrocycles. researchgate.net

Table 2: Examples of Heterocyclic Scaffolds from Naphthylamine Derivatives

| Naphthylamine Derivative | Reagents | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Alkynylnaphthalen-1-amines | Copper catalyst | Benzo[g]indoles | Intramolecular Cyclization | chim.it |

| 1-Naphthylamine N-oxides | α-Diazomalonates, Rh(III) catalyst | 1H-Benzo[g]indolines | C-H Activation/Annulation | rsc.org |

| β-Naphthylamine | β-Diketones | Benzo[g]quinolines | Combes Synthesis | iipseries.org |

| Naphtha[1,2-d]thiazol-2-amine | Aromatic aldehydes | Naphthothiazoles | Condensation | nih.gov |

| N-Alkyl-1-naphthylamine | Formaldehyde (B43269) | Naphthylamine-derived macrocycles | Dimerization/Cyclization | researchgate.net |

C-N Bond Formation Reactions for Complex Amine Derivatives

Creating more complex amine derivatives from the this compound scaffold often involves the formation of new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose, enabling the synthesis of aryl amines from aryl halides and amines. wikipedia.org This reaction is known for its wide substrate scope and functional group tolerance. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the C-N coupled product. wikipedia.org

This methodology has been successfully applied to naphthalenediimide cores, allowing the coupling of various secondary aromatic amines. acs.org Solvent-free Buchwald-Hartwig reactions using a vibratory ball mill have also been developed for the amination of brominated naphthalene (B1677914) diimides, offering a greener alternative to traditional solution-state reactions. nih.gov Beyond palladium, copper-catalyzed systems have also been employed. For instance, a CuI and N,N-dimethyl amino pyridine (B92270) (DMAP) catalytic system can facilitate the C-N cross-coupling between aryl halides and amines. scienceopen.com

Furthermore, metal-free approaches have been developed. A cross-dehydrogenative coupling (CDC) amination of spiro[acridine-9,9′-fluorene]s with amines, using O₂ as the sole oxidant, provides an atom-economical route to form two C-N bonds without the need for metal catalysts. acs.orgnih.gov

Table 3: Methods for C-N Bond Formation on Naphthalene Derivatives

| Naphthalene Derivative | Coupling Partner | Catalytic System | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Bromonaphthalene | 1-Aza-12-crown-4 | Palladium catalyst | Buchwald-Hartwig Amination | rsc.org |

| Bromo-Naphthalene Diimide | Carbazole, Diphenylamine | Pd(OAc)₂, Vibratory Ball Mill | Buchwald-Hartwig Amination | nih.gov |

| 6,7-Dihalo-5,8-quinolinequinone | Aniline (B41778) derivatives | BrettPhos, Pd(OAc)₂ | Buchwald-Hartwig Amination | scienceopen.com |

| Aryl Halide | Amine | CuI, DMAP | C-N Cross-Coupling | scienceopen.com |

| Spiro[acridine-9,9′-fluorene]s | Amines | None (O₂ as oxidant) | Cross-Dehydrogenative Coupling | acs.orgnih.gov |

Design of Atropisomeric Naphthylamine Derivatives

Atropisomers are stereoisomers arising from hindered rotation around a single bond. The design and synthesis of atropisomeric naphthylamine derivatives, particularly those with C-N axial chirality, is an area of growing interest. A key strategy involves the use of chiral organocatalysts, such as chiral phosphoric acids (CPAs), to control the stereoselectivity of the reaction.

A significant breakthrough was the organocatalytic atroposelective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. researchgate.net This reaction, catalyzed by CPAs like (S)-TRIP or SPINOL-derived CPAs, allows for the construction of non-biaryl naphthalene-1,2-diamine N-C atropisomers with high yields and excellent enantioselectivities (ee). researchgate.netnih.gov The stereochemical outcome is directed by the chiral environment created by the catalyst, which interacts with the substrates through hydrogen bonding and π-π stacking interactions. researchgate.net

The reactivity of o-naphthoquinones with 2-naphthylamines, catalyzed by CPAs, also provides a route to axially chiral arylquinones with high enantiomeric purity. nih.govbeilstein-journals.org This reaction proceeds via an asymmetric conjugated addition of the naphthylamine to the naphthoquinone, with the catalyst stabilizing both reaction partners through hydrogen bonds. nih.govbeilstein-journals.org These methods demonstrate the power of organocatalysis in creating structurally complex and stereochemically defined molecules from naphthylamine precursors.

Table 4: Organocatalytic Synthesis of Atropisomeric Naphthylamine Derivatives

| Naphthylamine Substrate | Reagent | Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Aryl-2-naphthylamines | Di-tert-butyl azodicarboxylate | Chiral Phosphoric Acid (CPA) | N-C Atropisomeric Naphthalene-1,2-diamines | up to 92% ee | researchgate.net |

| Biarylamines (naphthylamine-based) | Di-tert-butyl azodicarboxylate | (R)-CPA | C-N Axially Chiral Amines | Excellent ee | nih.gov |

| 2-Naphthylamines | o-Naphthoquinones | (S)-CPA | Axially Chiral Arylquinones | High ee | nih.govbeilstein-journals.org |

| Naphthylindoles | Azodicarboxylates | (S)-TRIP CPA | Axially Chiral Naphthylindoles | High ee | nih.gov |

Construction of Polymeric and Oligomeric Naphthylamine-Based Materials

The naphthalene nucleus can be incorporated into the backbone of polymers and oligomers, leading to materials with interesting electronic and optical properties. The polymerization of naphthylamine derivatives can be achieved through several methods, including chemical and electrochemical oxidative polymerization.

Chemical oxidative polymerization of 1-naphthylamine in an acidic medium using an oxidant like ammonium (B1175870) persulfate (APS) yields poly(1-naphthylamine) (PNA). scispace.com This process can be performed in the presence of other materials, such as tungsten disulfide (WS₂) or graphene oxide (GO), to form nanocomposites with enhanced thermal stability and electrical conductivity. scispace.comijcce.ac.ir The polymerization mechanism is believed to involve the formation of radical cations that recombine to form the polymer chain. ineosopen.org

Electrochemical polymerization is another effective method. Oligonaphthylamine films can be synthesized by applying a potential to a solution containing the monomer, such as 1-naphthylamine, in an aqueous acidic medium. researchgate.net Similarly, polymerization of 1-naphthylamine can be induced by a DC discharge. researchgate.net These methods produce thin polymer films directly onto an electrode surface. The resulting polymers, like PNA, often consist of both benzenoid and quinonoid units and exhibit higher electrochemical activity compared to polyaniline due to their larger conjugated system. researchgate.net

Table 5: Polymerization of Naphthylamine Derivatives

| Monomer | Polymerization Method | Resulting Material | Key Findings | Reference |

|---|---|---|---|---|

| 1-Naphthylamine | In-situ chemical oxidative polymerization | Poly(1-naphthylamine)-WS₂ nanocomposite | Improved thermal stability and conductivity | scispace.com |

| 1-Naphthylamine | In-situ chemical oxidative polymerization | Poly(1-naphthylamine)-GO nanocomposite | Enhanced electrochemical response and charge transfer | ijcce.ac.ir |

| 1-Naphthylamine | DC discharge | Thin polymer films | Polymer structure contains benzenoid-quinonoid moieties | researchgate.net |

| 1-Naphthylamine | Electrochemical polymerization | Oligonaphthylamine films | Films contain 1,4-amine/imine linkages | researchgate.net |

| Aniline/α-Naphthylamine | Oxidative polymerization | Conducting polymers | Chain growth occurs via radical cation recombination | ineosopen.org |

Applications of 6 Methylnaphthalen 1 Amine in Advanced Chemical Research

Catalysis Research

The utility of 6-Methylnaphthalen-1-amine and its derivatives in catalysis is multifaceted, spanning transition metal catalysis, organocatalysis, and the development of novel catalytic systems.

The naphthalene (B1677914) scaffold is a key component in the design of ligands for transition metal catalysis. While this compound itself can act as a ligand, its derivatives, particularly those incorporating phosphine (B1218219) or carbene functionalities, are of significant interest. The methylnaphthyl (MeNAP) group, in particular, has been used to create highly effective palladium catalyst precursors.

Halogen-bridged methylnaphthyl palladium dimers have been introduced as exceptionally versatile and user-friendly catalyst precursors for a range of cross-coupling reactions. wiley.com These dimers are stable, easy to handle, and can be readily converted in situ into well-defined, monoligated active catalyst complexes by introducing phosphine or N-heterocyclic carbene (NHC) ligands. wiley.com This approach has proven to be highly effective, in some cases achieving results beyond what is possible by optimizing the ligand alone. wiley.com The performance of these MeNAP-palladium systems has been benchmarked in several challenging, yet crucial, synthetic transformations. wiley.com

| Reaction Type | Catalyst System Component | Key Research Finding | Reference |

| Buchwald-Hartwig Amination | [Pd(α-MeNAP)Br]₂ with RuPhos ligand | Enabled near-quantitative yields for the synthesis of bulky anilines at room temperature. | wiley.com |

| Suzuki Coupling | MeNAP-Palladium Dimer with SPhos ligand | Facilitated the cross-coupling of secondary alkyl boronic acids with aryl chlorides, a traditionally elusive transformation. | wiley.com |

| Heck Coupling | MeNAP-Palladium Dimer with phosphine/carbene | Demonstrated high catalytic activity and efficiency in forming carbon-carbon bonds. | wiley.com |

| Negishi Coupling | MeNAP-Palladium Dimer with phosphine/carbene | Showcased broad applicability and high performance in challenging substrate combinations. | wiley.com |

The enhanced activity of these systems is partly attributed to the nature of the allylic Pd-C bonds within the methylnaphthyl framework, which appears to translate into higher catalytic turnover rates. wiley.com

The field of organocatalysis, which uses small organic molecules to catalyze reactions, has explored the use of naphthylamine derivatives in asymmetric synthesis to create chiral molecules with high enantioselectivity. Amines are a crucial functional group in over 80% of drug candidates, making their stereocontrolled synthesis a primary objective. yale.edu

Research has demonstrated that derivatives of naphthylamine can act as powerful auxiliary groups in complex asymmetric transformations. For instance, in a notable study, 6-(hydroxydiphenylmethyl)naphthalen-2-amines were used in the organocatalytic asymmetric synthesis of chiral tetraarylmethanes. researchgate.net In this system, the naphthylamine unit serves as a platform to generate a highly conjugated reactive intermediate in situ. This intermediate then undergoes a remote, stereocontrolled 1,8-conjugate addition reaction catalyzed by a chiral phosphoric acid, yielding the desired tetraarylmethane products in high yields and with excellent enantioselectivity. researchgate.net This represents a sophisticated strategy for constructing sterically hindered all-aryl-substituted quaternary carbon stereocenters. researchgate.net

| Catalytic System Component | Function | Outcome | Reference |

| 6-(hydroxydiphenylmethyl)naphthalen-2-amine | Substrate and auxiliary group | Generates a reactive α,β,γ,δ,ε,ζ-conjugate system in situ. | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Organocatalyst | Controls the stereoselectivity of the nucleophilic attack. | researchgate.net |

| Nucleophile (e.g., Indoles) | Reactant | Adds to the conjugated system in a 1,8-fashion. | researchgate.net |

| Overall Reaction | Asymmetric Synthesis | Production of chiral tetraarylmethanes with high enantiomeric excess. | researchgate.net |

This work highlights the first use of a naphthalen-2-amine unit as an auxiliary to facilitate a remote stereocontrolled 1,8-conjugate addition, showcasing the potential of such scaffolds in complex asymmetric synthesis. researchgate.net

Beyond their direct use as ligands, naphthalene derivatives serve as fundamental precursors for building more complex catalytic systems. The compound [CpRu(η⁶-naphthalene)]PF₆, for example, is a known precursor for generating various cyclopentadienyl-ruthenium(II) cation catalysts. researchgate.net

More directly related to the 6-methylnaphthalene structure, the aforementioned halogen-bridged methylnaphthyl palladium dimers exemplify the use of this framework as a catalyst precursor. wiley.com These dimers are not the final active catalyst but rather a stable starting material that can be easily activated. The reaction of these dimers with various phosphine and NHC ligands leads to the straightforward, high-yield synthesis of monoligated Pd–MeNAP complexes of the type η³-(MeNAP)(X)−Pd−L. wiley.com This modular approach allows for the rapid generation and screening of different catalysts for a specific application by simply varying the added ligand, making it an ideal platform for catalytic method development. wiley.com

Material Science and Engineering Research

In material science, the rigid and aromatic nature of the naphthalene ring makes this compound and related compounds attractive monomers for creating high-performance polymers and functional nanomaterials with interesting electronic and optical properties.

The polymerization of naphthylamines can lead to the formation of thin, functional polymer films. Poly(1-naphthylamine) (PNA), the polymer derived from the parent amine of this compound, has been successfully synthesized for the first time using a DC discharge plasma polymerization method. researchgate.net This technique allows for the deposition of thin polymer films directly onto a substrate. researchgate.net

Studies of these PNA films revealed their chemical structure, morphology, and thermal stability. researchgate.net Research suggests that the polymerization occurs through various coupling routes, including N–C(4), N–C(5), and N–C(7) linkages between the monomer units. researchgate.net

| Property | Method of Analysis | Observation | Reference |

| Synthesis | DC Discharge Polymerization | Formation of thin polymer films on cathode and anode. | researchgate.net |

| Morphology | SEM and AFM | Characterization of the surface topography of the films. | researchgate.net |

| Chemical Structure | IR and UV Spectroscopy | Confirmed the polymeric nature and identified coupling routes. | researchgate.net |

| Thermal Stability | Thermogravimetry | Assessed the temperature at which the polymer degrades. | researchgate.net |

Furthermore, these naphthylamine-based polymers have been incorporated into nanomaterials. For example, poly(1-naphthylamine) has been used to create nanohybrids, demonstrating its utility in environmental applications such as the removal of dyes from wastewater. mdpi.com

Derivatives of this compound, particularly in their polymeric form, are being investigated for their potential in organic electronic devices, a field that includes organic light-emitting diodes (OLEDs). bldpharm.com The inherent aromaticity and conjugation in the poly(naphthylamine) backbone provide the basis for its optoelectronic properties.

Research into poly(1-naphthylamine) films has shown that the polymer exhibits distinct absorption and photoluminescence characteristics compared to the 1-naphthylamine (B1663977) monomer. researchgate.net The polymer's potential for use in organic luminescent devices has been highlighted as a key driver for its synthesis. researchgate.net The study of its absorption and luminescence spectra provides fundamental data on its electronic transitions and efficiency as a light-emitting material, which is crucial for its application in optoelectronics. researchgate.net

Applications in Functional Materials Development

This compound serves as a valuable building block in the creation of functional materials due to its unique aromatic structure and reactive amine group. fluorochem.co.ukchemsec.org Its naphthalene core provides rigidity and favorable electronic properties, making it a suitable component for various advanced materials.

Researchers have explored the use of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs). The naphthalene moiety can be incorporated into the structure of hole-transporting materials or as part of the emissive layer. orientjchem.org The inherent fluorescence of the naphthalene ring system is a key property in this context. chemicalbook.com By chemically modifying the amine group and the naphthalene core, the electronic and photophysical properties of the resulting materials can be tuned to achieve desired performance characteristics in OLED devices.

Furthermore, the structural characteristics of this compound make it a candidate for incorporation into polymers and other materials where thermal stability and specific electronic properties are required. orientjchem.orgchemicalbook.com The rigid naphthalene structure can enhance the thermal resistance of polymers, while the amine group offers a site for polymerization or grafting onto other molecules. orientjchem.org

Role as an Intermediate in Complex Organic Synthesis:

Building Blocks for Fine Chemicals and Specialty Materials

This compound is a key intermediate in the synthesis of a variety of fine chemicals and specialty materials. fluorochem.co.ukbldpharm.com Its bifunctional nature, possessing both a reactive primary amine and a modifiable aromatic ring system, allows for its use in constructing more complex molecular architectures. solubilityofthings.com

The amine group can undergo a wide range of chemical transformations, including alkylation, acylation, and diazotization, leading to a diverse array of derivatives. solubilityofthings.com These reactions are fundamental in the production of specialty chemicals used in various industries. For instance, derivatives of this compound can be utilized in the synthesis of dyes and pigments, where the extended aromatic system of the naphthalene core contributes to their color properties. solubilityofthings.com

The following table summarizes some of the key reactions and resulting classes of fine chemicals derived from this compound:

| Reaction Type | Reagent Example | Product Class | Potential Application Area |

| Alkylation | Alkyl Halide | N-alkylated naphthalenamines | Pharmaceutical intermediates |

| Acylation | Acyl Chloride | N-acylated naphthalenamines | Specialty polymers, organic materials |

| Diazotization | Nitrous Acid | Naphthalene diazonium salts | Azo dyes, coupling reagents |

| Buchwald-Hartwig Amination | Aryl Halide | Di-arylamines | Organic electronics |

This table is illustrative and not exhaustive of all possible synthetic transformations.

Precursors for Chemically Diverse Molecular Libraries (e.g., in medicinal chemistry research, focusing on chemical transformations)

In the field of medicinal chemistry, the generation of molecular libraries is a crucial strategy for drug discovery. This compound serves as a valuable scaffold for creating such libraries due to the ease with which its structure can be diversified. solubilityofthings.com The naphthalene core provides a rigid framework, while the amine group and the methyl-substituted ring offer multiple points for chemical modification. solubilityofthings.comchemscene.com

Starting from this compound, a multitude of derivatives can be synthesized through various chemical transformations. For example, the primary amine can be converted into amides, sulfonamides, or secondary and tertiary amines, each with distinct physicochemical properties. solubilityofthings.com The aromatic rings of the naphthalene system can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, or additional alkyl chains.

These transformations enable the systematic exploration of the chemical space around the this compound core, leading to the generation of libraries of compounds with diverse structures and potential biological activities. solubilityofthings.comnih.gov

Synthesis of Analogs for Structure-Activity Relationship Studies (focused on chemical structure modifications)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. This compound and its derivatives are utilized in SAR studies to probe the structural requirements for a particular biological target. nih.gov

By systematically modifying the structure of this compound, researchers can identify key pharmacophoric features. For instance, the position and nature of substituents on the naphthalene ring can be varied to determine their impact on activity. nih.govmdpi.com The amine group can be modified to explore the effects of hydrogen bonding capacity, basicity, and steric bulk. acs.org

For example, a series of analogs could be synthesized where the methyl group at the 6-position is replaced with other alkyl groups of varying sizes, or with electron-withdrawing or electron-donating groups, to assess the electronic and steric effects on activity. nih.govnih.gov Similarly, the amine at the 1-position can be acylated with different carboxylic acids to explore the impact of the acyl chain length and functionality. tandfonline.comacs.org The insights gained from these SAR studies are critical for the rational design of more potent and selective molecules. nih.govmdpi.com

Future Directions and Emerging Research Avenues in 6 Methylnaphthalen 1 Amine Chemistry

Exploration of Novel and Sustainable Synthetic Paradigms for Naphthylamines

The development of environmentally friendly and efficient methods for synthesizing naphthylamines, including 6-methylnaphthalen-1-amine, is a major focus of current and future research. Traditional methods often involve harsh reaction conditions and the use of toxic reagents, prompting the exploration of greener alternatives.

One promising approach is the use of electrochemical synthesis. For instance, the anodic dehydrogenative homocoupling of 2-naphthylamines has been shown to produce 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives in high yields with hydrogen gas as the only byproduct. mdpi.com This method avoids the need for transition-metal catalysts and stoichiometric oxidants, making it a more sustainable option. mdpi.com Further research in this area could adapt these electrochemical principles to the synthesis of a wider range of naphthylamine derivatives.

Another avenue of exploration is the development of one-pot synthesis methods. A sustainable one-pot precipitation method has been developed for synthesizing strontium phosphate (B84403) nanoparticles, which have been used for the photocatalytic degradation of carcinogenic naphthylamine derivatives. rsc.org This highlights the potential for developing integrated synthesis and degradation pathways for managing the environmental impact of these compounds.

Furthermore, researchers are investigating novel catalytic systems to improve the efficiency and selectivity of naphthylamine synthesis. For example, a green synthesis method for 1-naphthylamine (B1663977) has been disclosed, which involves a one-step reaction between naphthalene (B1677914) and a hydroxylamine (B1172632) salt in a mixed solvent of glacial acetic acid and water. google.com This method is noted for its low cost, simple process, and mild reaction conditions. google.com

The table below summarizes some of the emerging sustainable synthetic methods for naphthylamines.

| Synthetic Method | Key Features | Advantages | Potential for this compound |

| Electrochemical Synthesis | Anodic dehydrogenative homocoupling | Transition-metal-free, no stoichiometric oxidants, H₂ as sole byproduct mdpi.com | Adaptation of the protocol could lead to a greener synthesis of this compound derivatives. |

| One-Pot Synthesis/Degradation | Sustainable precipitation method for photocatalysts | Environmentally friendly degradation of naphthylamine derivatives rsc.org | Development of integrated systems for the synthesis and safe disposal of this compound. |

| Green Catalysis | One-step reaction of naphthalene with hydroxylamine salt | Low cost, simple process, mild conditions google.com | Application of similar green catalytic principles to the synthesis of this compound from corresponding precursors. |

| Multicomponent Reactions | Cascade condensation in water without catalyst | Cost-effective, metal-free, environmentally benign acs.org | Could be adapted to synthesize complex derivatives of this compound in a single step. |

Advanced Mechanistic Investigations into Naphthalene Ring Functionalization

A deeper understanding of the mechanisms governing the functionalization of the naphthalene ring is crucial for developing more selective and efficient synthetic methods. C–H bond activation has emerged as a powerful tool for the direct functionalization of arenes, including naphthalenes. rsc.org

Recent research has focused on achieving regioselectivity in naphthalene functionalization, which remains a significant challenge. For instance, ruthenium-catalyzed ortho-C–H alkylation of naphthylamines with diazo compounds has been developed for the synthesis of π-extended 3-oxindoles in water, a sustainable solvent. acs.org This method demonstrates high regioselectivity for the ortho position.

Furthermore, remote C–H functionalization of naphthalenes is a rapidly developing area. A ruthenium-catalyzed, phosphine-directed δ-bond activation strategy has been reported for the C5-selective functionalization of naphthalene derivatives. acs.org This approach overrides the traditional site selectivity and allows for the installation of various functional groups at a remote position with excellent regioselectivity. acs.org Mechanistic studies have revealed that the tertiary phosphine (B1218219) group plays a dual role in assisting the introduction of the Ru–C bond and activating the δ-bond. acs.org

A three-component tandem remote C–H functionalization of naphthalenes has also been developed, enabling the modular synthesis of multifunctional naphthalenes. rsc.org Mechanistic investigations have shown that the C5–H bond activation is the rate-determining step in this radical tandem reaction. rsc.org

The following table details some advanced methods for naphthalene ring functionalization and their mechanistic insights.

| Functionalization Method | Catalyst/Directing Group | Position Selectivity | Mechanistic Insight |

| Ortho-C–H Alkylation | Ruthenium(II) | Ortho | C–H alkylation via carbenoid insertion in water. acs.org |

| Remote C5-Functionalization | Ruthenium/Tertiary Phosphine | C5 | Tertiary phosphine assists Ru–C bond formation and δ-bond activation. acs.org |

| Remote C5-Tandem Functionalization | Ruthenium/P(III) | C5 | C5–H bond activation is the rate-determining step in the three-component radical tandem reaction. rsc.org |

Development of Integrated Synthetic and Computational Design Strategies

The integration of computational chemistry with synthetic methodologies offers a powerful approach for the rational design of novel this compound derivatives with specific properties. Density Functional Theory (DFT) and other quantum chemical methods are increasingly being used to predict the electronic structure, optical properties, and reactivity of naphthalene compounds. samipubco.comsamipubco.com

Computational studies can guide the synthesis of new materials by predicting their properties before they are synthesized in the lab. For example, a systematic computational design and optimization procedure has been applied to naphthalenediimide (NDI) dyes to explore a vast chemical space and identify derivatives with desired light-absorbing properties. acs.org This approach can be extended to this compound to design derivatives with tailored electronic and optical characteristics.

Researchers are also using computational methods to understand the reaction mechanisms of naphthalene functionalization. researchgate.net By modeling the transition states and reaction pathways, it is possible to predict the regioselectivity of a reaction and design catalysts that favor the formation of a specific isomer.

The combination of high-throughput computational screening and robotic synthesis represents a frontier in materials discovery. acs.org This integrated approach could accelerate the discovery of new this compound derivatives with applications in areas such as organic electronics and sensing.

The table below outlines the role of computational design in advancing naphthalene chemistry.

| Computational Approach | Application | Predicted Properties | Impact on this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular properties | Electronic structure, HOMO-LUMO gap, optical properties, thermochemistry samipubco.comsamipubco.com | Rational design of derivatives with specific electronic and optical characteristics. |

| Systematic Computational Design | High-throughput screening of derivatives | Light absorption, electronic properties acs.org | Accelerated discovery of functional derivatives for materials science applications. |

| Mechanistic Modeling | Understanding reaction pathways | Regioselectivity, catalyst design researchgate.net | Development of more selective and efficient synthetic methods. |

Innovation in Derivatization for Tailored Chemical Properties

The derivatization of this compound is a key strategy for tuning its chemical and physical properties for specific applications. The introduction of different functional groups onto the naphthalene core or the amino group can significantly alter its solubility, reactivity, and electronic properties. solubilityofthings.com

Recent research has explored various derivatization strategies for naphthylamines. For example, a practical and environmentally benign cascade multicomponent condensation of naphthylamine with formaldehyde (B43269) and DBU in water has been achieved to produce a variety of tetrahydrobenzoquinazoline derivatives. acs.org This method provides a straightforward route to complex, N-substituted derivatives.

The synthesis of novel Schiff base ligands from hydroxynaphthyl pyrimidinyl amines has also been reported, demonstrating a method for creating tridentate ligands. shd-pub.org.rs Such derivatization strategies can be applied to this compound to create new ligands for catalysis or new building blocks for supramolecular chemistry.

Furthermore, the synthesis of 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives has been reported, showcasing the potential for creating complex molecules with potential biological activity through the derivatization of the amino group. nih.gov

The following table presents examples of innovative derivatization strategies and their potential applications for this compound.

| Derivatization Strategy | Reagents | Resulting Derivatives | Potential Applications |

| Multicomponent Condensation | Formaldehyde, DBU | Tetrahydrobenzoquinazolines acs.org | Synthesis of complex heterocyclic structures. |

| Schiff Base Formation | o-phenylenediamines, o-aminophenol | Tridentate Schiff base ligands shd-pub.org.rs | Development of new catalysts and supramolecular assemblies. |

| Mannich-type Reaction | Heteroaryl aldehydes, 2-aminobenzothiazoles | 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ols nih.gov | Creation of structurally diverse molecules with potential biological activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products